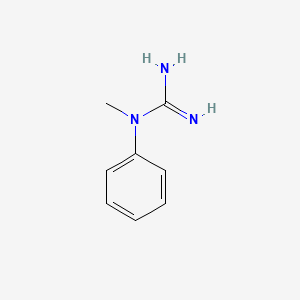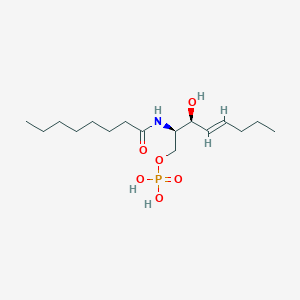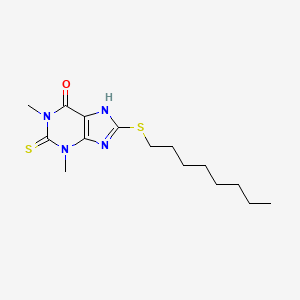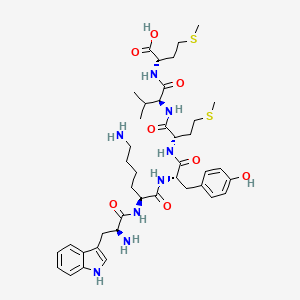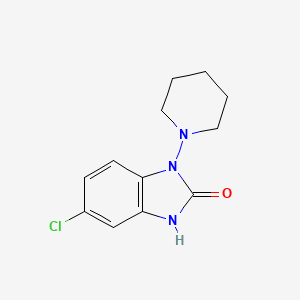
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is a compound belonging to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization are also potential methods for industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and fine chemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, it may inhibit protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazolidin-2-one: This compound is structurally similar but lacks the ethyl and methyl substituents.
1-(2,2,3-Trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol: This compound has additional hydroxyl groups and a different substitution pattern.
Uniqueness
1-(2-Ethyl-2-methyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its ethyl and methyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4894-06-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-4-8(3)9(7(2)10)5-6-11-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
QJUPQZLMNQLVRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N(CCO1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


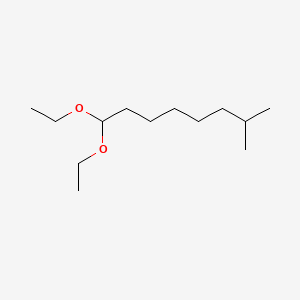

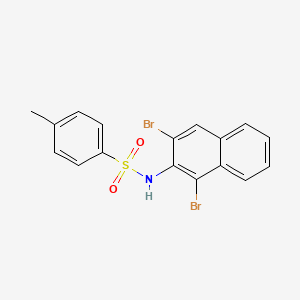
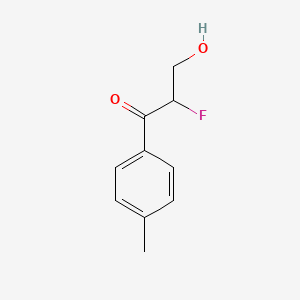
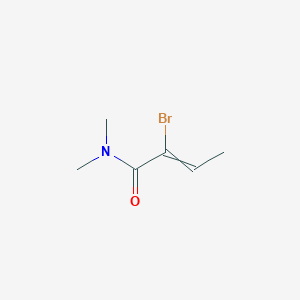
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
